Ethyl p-toluenesulfonate
Overview
Description
Ethyl p-toluenesulfonate is a chemical compound that is part of the toluenesulfonates family. It is an ester of p-toluenesulfonic acid and ethanol. This compound is of interest due to its potential applications in various chemical synthesis processes and its role as an intermediate in the production of more complex molecules.
Synthesis Analysis
The synthesis of ethyl p-toluenesulfonate and related compounds has been explored in several studies. A chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates has been reported, which serves as a convenient intermediate for various heterobifunctional PEG derivatives . Another study describes the synthesis of ethyl p-toluenesulfonate-β-methoxy from ethylene glycol monoethyl ether and p-toluene sulfonyl chloride, with NaOH as a catalyst, achieving a yield of 76.2% and a purity of 97.6% . Additionally, the reaction of ethyl acetoacetate with anhydrous p-toluenesulfonic acid has been shown to produce ethyl isodehydroacetate and ethyl p-toluenesulfonate under different conditions .
Molecular Structure Analysis
The molecular structure of ethyl p-toluenesulfonate is characterized by the presence of an ethyl group attached to the sulfonate functional group, which is in turn bonded to a toluene ring. The structure has been confirmed through various analytical techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and elementary analysis .
Chemical Reactions Analysis
Ethyl p-toluenesulfonate participates in various chemical reactions. For instance, the solvolysis of a related compound, 2-p-anisyl-1-ethyl p-toluenesulfonate, has been studied, showing complete 14C-scrambling between carbon atoms in certain solvents, indicating anchimeric assistance in the solvolysis process . Polymers of ethylene methacrylate toluenesulfonate have been shown to be strong alkylating agents, reacting with a wide range of nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl p-toluenesulfonate derivatives are influenced by their molecular structure. The presence of the ethyl group and the toluenesulfonate moiety imparts certain hydrophobic and hydrophilic characteristics, respectively. These properties are crucial for their application in bioconjugation chemistry, where the balance of hydrophilicity and chain flexibility is important . The synthesis methods developed aim to achieve high purity and monodispersity, which are essential for the compound's performance in subsequent chemical reactions .
Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl p-toluenesulfonate-β-methoxy was synthesized using ethylene glycol monoethyl ether and p-toluene sulfonyl chloride, proving useful in organic synthesis (Fan Shao-hua, 2002).
- It is involved in the chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate, a heterobifunctional oligo(ethylene glycol) derivative (Adam M. Wawro et al., 2016).
- p-Toluenesulfonic acid monohydrate, related to ethyl p-toluenesulfonate, acts as a catalyst for synthesizing highly functionalized piperidines (S. Sajadikhah et al., 2012).
Catalysis and Chemical Modifications
- The compound finds use in the synthesis of isocoumarins, serving as a catalyst in chemical reactions (G. L. Bras et al., 2008).
- Ethyl p-toluenesulfonate is utilized in catalytic processes for the methoxycarbonylation of olefins, showcasing its versatility in organic chemistry (O. V. Gusev et al., 2003).
Biochemical Applications
- It serves as a sensitive reagent for HPLC with fluorescence detection in bioanalysis, particularly in the determination of bile acids (J. You et al., 2010).
Material Science and Engineering
- Ethyl p-toluenesulfonate derivatives contribute to the development of second-order nonlinear optics, enhancing the field of optical materials (S. Okada et al., 2003).
- It plays a role in the electrical control of cell density and morphology on conducting polymer surfaces, bridging the gap between bioelectronics and materials science (A. Wan et al., 2009).
Environmental and Energy Applications
- In the field of environmental science, it assists in the formation of deep-eutectic solvents for solubilizing metal oxides, contributing to sustainable chemistry practices (Nerea Rodriguez Rodriguez et al., 2019).
Safety And Hazards
Ethyl p-toluenesulfonate is moderately toxic by subcutaneous and intraperitoneal routes . It is a questionable carcinogen with experimental tumorigenic data . It is combustible when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits highly toxic fumes of SOx .
properties
IUPAC Name |
ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-3-12-13(10,11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVPALEJCLXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058833 | |
Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |
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Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Unstable solid; mp = 33 deg C; [Hawley] White solid; mp = 32-34 deg C; [MSDSonline] | |
Record name | Ethyl p-methylbenzenesulfonate | |
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Boiling Point |
173 °C @ 15 MM HG | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
316 °F | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
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Solubility |
INSOL IN WATER; SOL IN ALC, ETHER, HOT ACETIC ACID, SOL IN HOT ETHYL ACETATE | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.17 | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000241 [mmHg] | |
Record name | Ethyl p-methylbenzenesulfonate | |
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Product Name |
Ethyl p-toluenesulfonate | |
Color/Form |
MONOCLINIC CRYSTALS, MONOCLINIC PRISMS FROM ACETIC ACID, ETHYL ACETATE | |
CAS RN |
80-40-0 | |
Record name | Ethyl p-toluenesulfonate | |
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Record name | Ethyl p-methylbenzenesulfonate | |
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Record name | Ethyl p-toluenesulfonate | |
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Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |
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Record name | Benzenesulfonic acid, 4-methyl-, ethyl ester | |
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Record name | Ethyl toluene-4-sulphonate | |
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Record name | ETHYL P-METHYLBENZENESULFONATE | |
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Record name | ETHYL P-METHYLBENZENESULFONATE | |
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Melting Point |
33 °C | |
Record name | ETHYL P-METHYLBENZENESULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5235 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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